molecular formula C13H16ClN2O B194371 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 120004-79-7

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B194371
Key on ui cas rn: 120004-79-7
M. Wt: 253.72 g/mol
InChI Key: SRMLSNBGMDJSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07777039B2

Procedure details

1-bromo-4-chloro butane (500 ml) was added to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril (100 gm) in dimethylacetamide (500 ml) at ambient temperature. The reaction mixture was heated at 36° to 40° C. Sodium hydroxide (33.1 gm) was added to the reaction mixture at the interval of 30 min (Complete the addition of sodium hydroxide in 9 equal fractions in 4.0 hours). The reaction mixture was cooled at ambient temperature and D.M Water was added to it. The reaction mixture was extracted with ethylacetate. Organic layer was separated and washed with 5% brine and finally dried over sodium sulphate. The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C. to obtain residue. To the residue cyclohexane (1000 ml) was added to give of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][Cl:6].[OH:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][C:14](=[O:18])[NH:15]2)=[CH:10][CH:9]=1.[OH-].[Na+].O>CC(N(C)C)=O.C1CCCCC1>[Cl:6][CH2:5][CH2:4][CH2:3][CH2:2][O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][C:14](=[O:18])[NH:15]2)=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
BrCCCCCl
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 36° to 40° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with 5% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C.
CUSTOM
Type
CUSTOM
Details
to obtain residue

Outcomes

Product
Name
Type
product
Smiles
ClCCCCOC1=CC=C2CCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.